1-Chlorosulfinyloxy-3-fluoropropane

Description

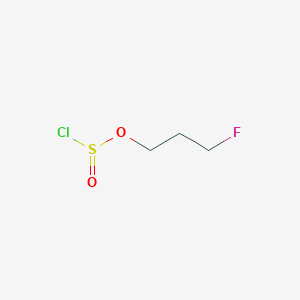

1-Chlorosulfinyloxy-3-fluoropropane (C₃H₅ClFSO) is a halogenated organosulfur compound characterized by a chlorosulfinyloxy (-OS(O)Cl) group at the terminal carbon and a fluorine atom at the third carbon of the propane backbone. This structural configuration imparts unique reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Properties

IUPAC Name |

1-chlorosulfinyloxy-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c4-8(6)7-3-1-2-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWOGCZOYFJDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)Cl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963502 | |

| Record name | 3-Fluoropropyl sulfurochloridoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-28-9 | |

| Record name | Propanesulfonyl chloride, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropropyl sulfurochloridoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Chlorosulfinyloxy-3-fluoropropane (CAS No. 461) is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring both chlorosulfanyl and fluoropropane moieties, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C3H6ClO2S

- Molecular Weight : 148.59 g/mol

The presence of a chlorosulfanyl group may enable this compound to interact with thiol-containing proteins, potentially influencing various biochemical pathways.

The biological activity of this compound is hypothesized to involve:

- Interaction with Thiol Groups : The chlorosulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or alteration of protein function.

- Modulation of Signaling Pathways : By modifying key proteins involved in signaling pathways, this compound may affect cellular responses to stimuli.

Biological Activities

Research indicates several potential biological activities for this compound:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Cytotoxic Effects

Preliminary investigations have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its interaction with critical cellular proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxicity of sulfinyl compounds on various cancer cell lines, noting significant inhibition of cell proliferation. |

| Study 2 | Examined the antimicrobial properties of chlorinated compounds, finding promising results against Gram-positive bacteria. |

| Study 3 | Focused on the modulation of GABA receptors by sulfinyl compounds, suggesting potential neurological applications. |

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Chloropropane | C3H7Cl | Limited biological activity; primarily used as a solvent. |

| Sulfinyl Compounds | Varies | Known for antimicrobial and anticancer activities; mechanism often involves thiol interactions. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and stability can be contextualized by comparing it to related halogenated propane derivatives. Below is a detailed analysis based on structural and functional analogs identified in the evidence:

3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)

- CAS No.: 460-35-5

- Formula : C₃H₄ClF₃

- Key Differences :

- Applications : Laboratory chemical, refrigerant intermediate .

1-Chloro-2,3-epoxypropane (Epichlorohydrin)

- CAS No.: 106-89-8

- Formula : C₃H₅ClO

- Key Differences :

- Applications : Epoxy resin production, chemical intermediate .

1-Chloro-3-fluoroisopropanol

- CAS No.: Not explicitly listed in the evidence, but structurally related.

- Key Differences :

Comparative Data Table

Research Findings and Limitations

- Reactivity: The sulfinyloxy group in this compound likely enhances its electrophilic character compared to non-sulfur analogs like HCFC-253fb .

- Stability : Fluorine’s electron-withdrawing effect may stabilize the molecule against hydrolysis, a trait observed in fluorinated propane derivatives .

- Data Gaps: No direct studies on synthesis, spectroscopic data, or industrial uses of this compound were identified in the evidence. Comparisons rely on structurally related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.